Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate
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Overview
Description
Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate is a complex organic compound with a unique structure that combines a nitro group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate typically involves multiple steps, starting from readily available precursorsThe final step often involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitropyridine: A related compound with a simpler structure, used as a starting material for the synthesis of more complex molecules.
Methyl 3-nitro-4-[4-(3-nitro-2-pyridinyl)piperazino]benzenecarboxylate: A similar compound with an additional nitro group on the pyridine ring.
Uniqueness
Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-nitro-4-(4-pyridin-2-ylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-25-17(22)13-5-6-14(15(12-13)21(23)24)19-8-10-20(11-9-19)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDAWEZMAKPDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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